molecular formula C9H10F2N2 B8474127 [1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine

[1-(3,5-Difluoro-4-pyridyl)cyclopropyl]methanamine

Cat. No. B8474127
M. Wt: 184.19 g/mol
InChI Key: MEWXHTOZFDLMCJ-UHFFFAOYSA-N
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Patent
US09040708B2

Procedure details

1-(3,5-Difluoro-4-pyridyl)cyclopropanecarbonitrile (3.74 g, 20.8 mmol) was dissolved in Toluene (69.2 mL). At −10° C. DIBAL-H in Toluene 1.0M (43.6 mL, 43.6 mmol) was added dropwise to the yellow solution. The reaction mixture was stirred 30 min at −10° C. The mixture was then cooled down to −65° C. At −65° C. NaBH4 (4.81 g, 125 mmol) was added, then carefully 50 mL MeOH. The reaction mixture was stirred 1 h at −50° C., after approximately 30 min a sudden and strong gas evolution occurred and the temperature rose to −30° C. The reaction mixture was poured into 200 mL of 1M potassium sodium tartrate. The pale yellow solution was extracted 3 times with Ether. The combined organic phases were washed with brine and dried with Na2SO4, filtrated and the filtrate evaporated that gave a colorless mixture of oil and solid (3.95 g). The residue was dissolved in Ether and extracted with 4N HCl. The water layer was put to pH=10 with NaOH 30% in water until a white suspension appeared. The suspension was filtrated and washed with ether. The water layer from the filtrate was extracted 3 times with ether. The combined organic layers were dried with Na2SO4, filtrated and evaporated. The residue was a colorless mixture of oil and solid. The mixture was triturated with Ether and the solid was filtrated, the filtrate evaporated which gave the desired product as colorless oil (1.383 g).
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
69.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.81 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
3.95 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:13])[C:7]=1[C:8]1([C:11]#[N:12])[CH2:10][CH2:9]1.CC(C[AlH]CC(C)C)C.[BH4-].[Na+].C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1.CCOCC.CO>[F:13][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([F:1])[C:7]=1[C:8]1([CH2:11][NH2:12])[CH2:10][CH2:9]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
3.74 g
Type
reactant
Smiles
FC=1C=NC=C(C1C1(CC1)C#N)F
Name
Quantity
69.2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
43.6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
4.81 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Step Five
Name
solid
Quantity
3.95 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 30 min at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At −10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled down to −65° C
CUSTOM
Type
CUSTOM
Details
At −65° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred 1 h at −50° C., after approximately 30 min a sudden and strong gas evolution
Duration
30 min
CUSTOM
Type
CUSTOM
Details
rose to −30° C
EXTRACTION
Type
EXTRACTION
Details
The pale yellow solution was extracted 3 times with Ether
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
that gave
EXTRACTION
Type
EXTRACTION
Details
extracted with 4N HCl
FILTRATION
Type
FILTRATION
Details
The suspension was filtrated
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
The water layer from the filtrate was extracted 3 times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
a colorless mixture of oil and solid
CUSTOM
Type
CUSTOM
Details
The mixture was triturated with Ether
FILTRATION
Type
FILTRATION
Details
the solid was filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=NC=C(C1C1(CC1)CN)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.383 g
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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